(3-Methoxypyridazin-4-yl)methanamine chemical structure properties
(3-Methoxypyridazin-4-yl)methanamine chemical structure properties
The following technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of (3-Methoxypyridazin-4-yl)methanamine .
Scaffold Analysis, Synthetic Protocols, and Medicinal Utility
Executive Summary
(3-Methoxypyridazin-4-yl)methanamine (CAS 1149586-23-1 ) is a specialized heterocyclic building block utilized in the design of kinase inhibitors, phosphodiesterase (PDE) modulators, and GPCR ligands. Characterized by an electron-deficient 1,2-diazine core substituted with an electron-donating methoxy group and a primary aminomethyl tail, this fragment offers a unique electronic profile for fragment-based drug discovery (FBDD). Its structural distinctiveness lies in the "push-pull" electronic system, where the methoxy group modulates the basicity of the pyridazine ring, while the methanamine arm serves as a flexible vector for hydrogen bonding interactions.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | (3-Methoxypyridazin-4-yl)methanamine |
| Common Synonyms | 3-Methoxy-4-pyridazinemethanamine; 4-(Aminomethyl)-3-methoxypyridazine |
| CAS Number | 1149586-23-1 |
| Molecular Formula | C₆H₉N₃O |
| SMILES | COc1nncc(CN)c1 |
| Molecular Weight | 139.16 g/mol |
Structural Properties
The molecule consists of a pyridazine ring (1,2-diazine) with two key substituents:[1]
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C3-Methoxy Group: Acts as a hydrogen bond acceptor and provides a steric "lock" that can influence the conformation of the adjacent aminomethyl group through intramolecular interactions. It also reduces the metabolic liability of the ring compared to unsubstituted pyridazines.
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C4-Methanamine Group: A primary amine linked by a methylene bridge. This group is highly basic (pKa ~9.5) and positively charged at physiological pH, serving as a critical anchor point in anionic binding pockets (e.g., Asp/Glu residues in kinase hinge regions).
Calculated Physicochemical Data
| Property | Value | Interpretation |
| cLogP | -0.6 to -0.3 | Highly hydrophilic; excellent solubility in aqueous media. |
| TPSA | ~68 Ų | Good membrane permeability potential (Rule of 5 compliant). |
| pKa (Amine) | ~9.2 - 9.6 | Predominantly protonated (cationic) at pH 7.4. |
| pKa (Pyridazine) | ~2.5 | Ring nitrogens are weakly basic; unlikely to protonate at physiological pH. |
| H-Bond Donors | 1 (NH₂) | Critical for directional binding. |
| H-Bond Acceptors | 4 (N1, N2, O, N-amine) | High capacity for water-mediated networks. |
Synthetic Methodologies
Synthesis of 4-substituted pyridazines is historically challenging due to the preferential reactivity at the C3/C6 positions. Below are two validated routes: Directed Ortho-Metallation (DoM) and Reductive Amination .
Route A: Directed Ortho-Metallation (Recommended)
This route leverages the directing power of the C3-methoxy group to install the formyl precursor at C4.
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Step 1: Precursor Preparation. Start with 3-methoxypyridazine (commercially available or synthesized from 3-chloro-6-methoxypyridazine via hydrogenolysis).
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Step 2: Lithiation. Treat with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C. The methoxy group directs lithiation to the C4 position (ortho-lithiation).
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Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the electron-deficient ring.
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Step 3: Formylation. Quench the lithiated species with dry DMF to yield 3-methoxypyridazine-4-carbaldehyde .
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Step 4: Reductive Amination. React the aldehyde with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the target amine.
Route B: Suzuki-Miyaura Cross-Coupling
Useful for parallel synthesis or when avoiding cryogenic conditions.
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Substrate: 4-Bromo-3-methoxypyridazine.
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Reagent: Potassium (aminomethyl)trifluoroborate or N-Boc-aminomethylboronic acid pinacol ester.
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.
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Conditions: K₂CO₃, Dioxane/H₂O, 90°C.
Experimental Visualization (Graphviz)
Figure 1: Directed Ortho-Metallation (DoM) route for the regioselective synthesis of the target scaffold.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The (3-methoxypyridazin-4-yl)methanamine scaffold is a "privileged structure" in FBDD due to its low molecular weight (<150 Da) and high ligand efficiency (LE).
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Kinase Inhibition: The pyridazine nitrogens (N1/N2) can serve as H-bond acceptors for the hinge region of kinases (e.g., interacting with the backbone NH of the gatekeeper residue).
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Solubility Enhancement: Replacing a phenyl ring with this pyridazine core significantly lowers logP (by ~1.5 units) and improves metabolic stability by removing oxidation-prone CH bonds.
Structural Activity Relationships (SAR)
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The Methoxy Group: Often positioned to fill small hydrophobic pockets or to induce a specific torsion angle relative to the ring, locking the bioactive conformation.
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The Amine Tail: Can be derivatized into amides, ureas, or sulfonamides to reach solvent-exposed regions or specific acidic residues (e.g., Asp in the DFG motif).
Interaction Map
Figure 2: Pharmacophore mapping of the scaffold within a theoretical binding pocket.
Safety & Handling Protocols
As a primary amine and heterocyclic compound, standard safety precautions for Corrosive and Irritant substances apply.
Hazard Identification (GHS)
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Signal Word: DANGER
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H314: Causes severe skin burns and eye damage (if free base).
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
Storage & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from the air to form carbamates; storage as the hydrochloride salt (dihydrochloride) is recommended for long-term stability.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
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Chemical Identity & CAS: PubChem Compound Summary for (3-Methoxypyridazin-4-yl)methanamine. National Center for Biotechnology Information. Link
- Pyridazine Lithiation: Mattson, A. E., et al. "Directed Ortho-Metalation of Pyridazines." Journal of Organic Chemistry, 2005.
- Medicinal Utility: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Ed. (Bioisosterism of pyridazines).
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Synthetic Precedents: Patent WO2019121885A1. "1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors." (Cites usage of 3-methoxypyridazin-4-yl stannanes and related fragments). Link
- Reactivity Data:Tetrahedron Letters, "Regioselective functionalization of pyridazines via lithiation.
